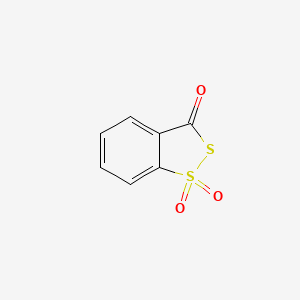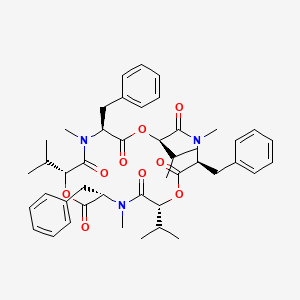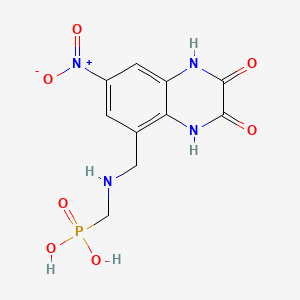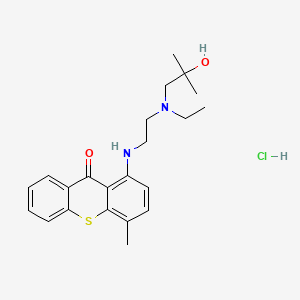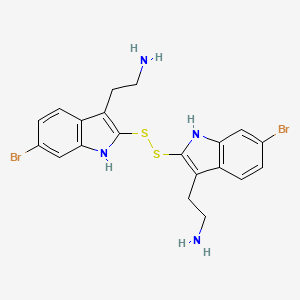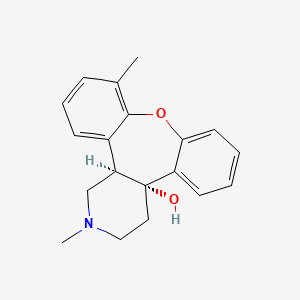
Beloxepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beloxepin, also known as ADL-6906; ORG-4428, is an oral dual selective serotonin and norepinephrine uptake inhibitor.
Aplicaciones Científicas De Investigación
Neural Plasticity and Visual Function
Research has shown that certain antidepressants like fluoxetine, which are similar in function to Beloxepin, can restore neuronal plasticity in the adult visual system. Chronic administration of these drugs reinstates ocular dominance plasticity and promotes the recovery of visual functions in adult animals. This effect is facilitated by reduced intracortical inhibition and increased expression of brain-derived neurotrophic factor in the visual cortex, suggesting potential clinical applications in treating visual impairments like amblyopia and uncovering new mechanisms for the therapeutic effects of antidepressants (Vetencourt et al., 2008).
Cancer Clinical Trials Inclusivity
In the realm of clinical research, especially in cancer clinical trials, it's crucial to include diverse populations to ensure the applicability and validity of research findings. Historically excluded groups need representation in clinical trials unless there are compelling scientific and ethical reasons for exclusion. For instance, individuals with HIV infection should not be arbitrarily excluded from participation in clinical cancer treatment trials. This inclusivity is vital for fairness and justice in medical research and ensures that the research data are valid for a broader population, reflecting a comprehensive approach to therapeutic development (Persad et al., 2008).
Neuropharmacology and ADHD
Beloxepin's structural relatives, like Atomoxetine, are primarily used in treating attention-deficit/hyperactivity disorder (ADHD) and are known to alter neurotransmitter levels in various brain regions. These drugs significantly increase extracellular levels of norepinephrine and dopamine in the prefrontal cortex, which is implicated in attention and memory, potentially underlying their therapeutic effects. Unlike psychostimulants used in ADHD therapy, they do not increase dopamine levels in the striatum or nucleus accumbens, indicating no motoric or drug abuse liabilities. This specificity makes them valuable for studying neurotransmission in relation to cognitive and attention disorders (Bymaster et al., 2002).
Pharmacokinetics and Pharmacogenomics
Understanding the pharmacokinetics and pharmacogenomics of drugs like Beloxepin is crucial for effective treatment. Atomoxetine, for instance, has complex metabolism and disposition primarily governed by the cytochrome P450 (CYP) 2D6 enzyme. Genetic polymorphisms in this enzyme can lead to substantial variability in drug exposure, affecting the drug's effectiveness and safety. Pharmacogenomic insights can guide dosage adjustments and optimize treatment efficacy for individual patients based on their genetic makeup (Yu et al., 2016).
Propiedades
Número CAS |
135928-30-2 |
|---|---|
Nombre del producto |
Beloxepin |
Fórmula molecular |
C19H21NO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(2R,7R)-4,16-dimethyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaen-7-ol |
InChI |
InChI=1S/C19H21NO2/c1-13-6-5-7-14-16-12-20(2)11-10-19(16,21)15-8-3-4-9-17(15)22-18(13)14/h3-9,16,21H,10-12H2,1-2H3/t16-,19-/m0/s1 |
Clave InChI |
RPMDQAYGQBREBS-VQIMIIECSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)[C@@H]3CN(CC[C@@]3(C4=CC=CC=C4O2)O)C |
SMILES |
CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |
SMILES canónico |
CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |
Apariencia |
Solid powder |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1,2,3,4,4a,13b-hexahydro-2,10-dimethyldibenz(2,3:6,7)oxepino(4,5-c)pyridin-4a-ol ORG 4428 ORG4428 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)
![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)
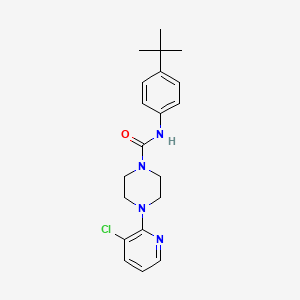
![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)
![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
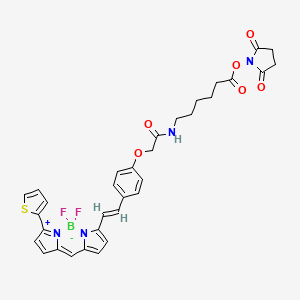
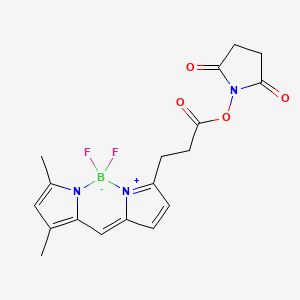
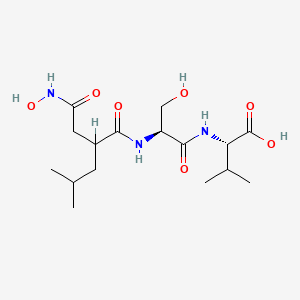
![2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1667857.png)
